5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole
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Overview
Description
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring, a nitro group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often includes the formation of the benzodioxole ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole ring may also play a role in stabilizing these interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- Phenol, p-tert-butyl-
- 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Uniqueness
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62567-58-2 |
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Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-[1-(4-tert-butylphenyl)-2-nitrobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C21H25NO4/c1-5-17(22(23)24)20(14-6-9-16(10-7-14)21(2,3)4)15-8-11-18-19(12-15)26-13-25-18/h6-12,17,20H,5,13H2,1-4H3 |
InChI Key |
QYOOFZQSLHURDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
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